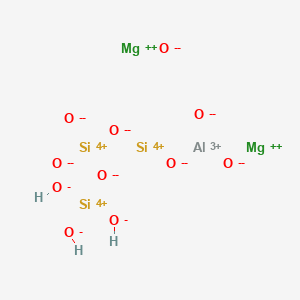
Gelusil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gelusil is a widely used over-the-counter antacid and anti-gas medication. It is a combination of aluminum hydroxide, magnesium hydroxide, and simethicone. This compound is primarily used to treat symptoms of heartburn, acid indigestion, upset stomach, and bloating caused by gas . The aluminum and magnesium hydroxides work to neutralize stomach acid, while simethicone helps to break up gas bubbles in the gut .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aluminum Hydroxide: Aluminum hydroxide is typically produced by the Bayer process, which involves dissolving bauxite ore in sodium hydroxide at high temperatures and pressures. The resulting sodium aluminate solution is then cooled and seeded with aluminum hydroxide crystals to precipitate aluminum hydroxide.
Magnesium Hydroxide: Magnesium hydroxide can be synthesized by reacting magnesium salts (such as magnesium chloride) with sodium hydroxide. The reaction is carried out in an aqueous solution, resulting in the precipitation of magnesium hydroxide.
Simethicone: Simethicone is a mixture of polydimethylsiloxane and hydrated silica. It is produced by hydrolyzing dimethyldichlorosilane in the presence of water, followed by polymerization and stabilization with silica.
Industrial Production Methods
The industrial production of Gelusil involves the combination of aluminum hydroxide, magnesium hydroxide, and simethicone in specific proportions. The ingredients are mixed and processed into various forms, such as chewable tablets, liquid suspensions, and capsules .
Análisis De Reacciones Químicas
Types of Reactions
- Neutralization: The primary reaction that Gelusil undergoes is the neutralization of stomach acid (hydrochloric acid). The reactions are as follows
- Aluminum hydroxide:
Al(OH)3+3HCl→AlCl3+3H2O
- Magnesium hydroxide:
Mg(OH)2+2HCl→MgCl2+2H2O
Gas Dispersion: Simethicone works by reducing the surface tension of gas bubbles, allowing them to coalesce and be expelled more easily.
Common Reagents and Conditions
Hydrochloric Acid: The primary reagent that reacts with the active ingredients in this compound.
Aqueous Solution: The reactions typically occur in the aqueous environment of the stomach.
Major Products Formed
Aluminum Chloride: Formed from the reaction of aluminum hydroxide with hydrochloric acid.
Magnesium Chloride: Formed from the reaction of magnesium hydroxide with hydrochloric acid.
Water: A byproduct of the neutralization reactions.
Aplicaciones Científicas De Investigación
Gelusil has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used in studies related to acid-base chemistry and the neutralization of acids.
Biology: It is used to study the effects of antacids on gastric acid and the gastrointestinal tract.
Medicine: This compound is widely used in clinical studies to evaluate its efficacy in treating symptoms of heartburn, acid indigestion, and bloating
Mecanismo De Acción
The mechanism of action of Gelusil involves the following:
Comparación Con Compuestos Similares
Gelusil can be compared with other antacids and anti-gas medications:
Simethicone: Similar to this compound, simethicone is used to relieve gas and bloating.
Gaviscon: Contains aluminum hydroxide and magnesium trisilicate, which also neutralize stomach acid.
Pepto-Bismol: Contains bismuth subsalicylate, which has different mechanisms of action, including antimicrobial properties and coating the stomach lining.
Conclusion
This compound is a versatile and effective medication for treating heartburn, acid indigestion, and gas. Its combination of aluminum hydroxide, magnesium hydroxide, and simethicone provides comprehensive relief from these symptoms. The compound’s unique properties and mechanisms of action make it a valuable tool in both clinical and industrial applications.
Propiedades
Número CAS |
8077-28-9 |
|---|---|
Fórmula molecular |
AlH3Mg2O11Si3 |
Peso molecular |
338.86 g/mol |
Nombre IUPAC |
aluminum;dimagnesium;oxygen(2-);silicon(4+);trihydroxide |
InChI |
InChI=1S/Al.2Mg.3H2O.8O.3Si/h;;;3*1H2;;;;;;;;;;;/q+3;2*+2;;;;8*-2;3*+4/p-3 |
Clave InChI |
BKLKIJWIAKOKOV-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Si+4].[Si+4].[Si+4] |
SMILES canónico |
[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Si+4].[Si+4].[Si+4] |
Sinónimos |
Gelusil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


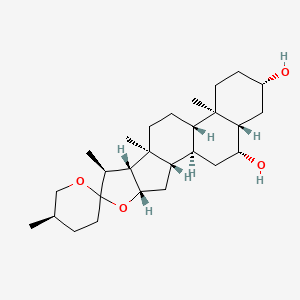
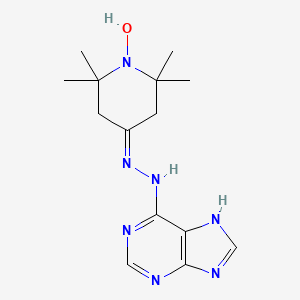

![2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1227603.png)
![2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227605.png)
![2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid](/img/structure/B1227608.png)

![6-bromo-2-(4-methylphenyl)-N-[(1-methyl-4-pyrazolyl)methyl]-4-quinolinecarboxamide](/img/structure/B1227611.png)

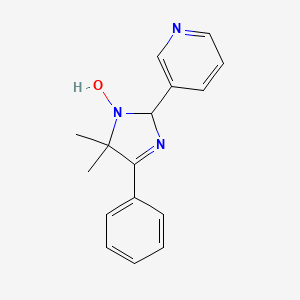
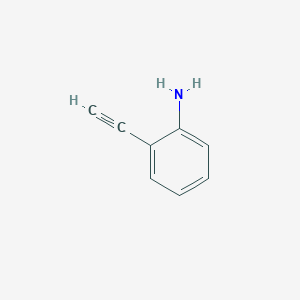
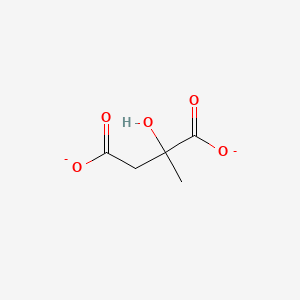
![1-(3-Chlorophenyl)-3-[2-(dimethylamino)-2-phenylethyl]thiourea](/img/structure/B1227620.png)
![ethyl {1-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B1227621.png)
